4-Hydroxypiperidine (CAS 5382-16-1) is a bifunctional nitrogen heterocycle characterized by a secondary amine and a secondary alcohol located at the 4-position of the piperidine ring. Operating as a crystalline solid at room temperature (melting point 86–90 °C), it serves as a critical structural building block in pharmaceutical manufacturing and organic synthesis. The compound provides orthogonal reactive sites, allowing for regioselective functionalization, and acts as a rigid linear spacer in the synthesis of blockbuster kinase inhibitors and central nervous system therapeutics .
Substituting 4-hydroxypiperidine with close analogs introduces critical failures in both synthesis and final product efficacy. Unsubstituted piperidine lacks the 4-hydroxyl handle entirely, preventing downstream esterification, etherification, or oxidation required for complex active pharmaceutical ingredients (APIs). The positional isomer 3-hydroxypiperidine provides a bent structural vector rather than a linear one, which drastically alters the spatial orientation of attached pharmacophores and destroys binding affinity in target-specific applications like kinase inhibition [1]. Furthermore, procuring pre-protected N-Boc-4-hydroxypiperidine instead of the unprotected base forces an unnecessary acidic deprotection step if N-alkylation is the primary synthetic goal, thereby reducing atom economy and increasing solvent waste [2].
4-Hydroxypiperidine is a crystalline solid at standard conditions, whereas the unsubstituted base piperidine is a volatile liquid. This phase difference fundamentally alters bulk handling, weighing precision, and formulation stability in industrial settings .
| Evidence Dimension | Melting Point |
| Target Compound Data | 86–90 °C (Solid) |
| Comparator Or Baseline | -9 °C (Liquid for Piperidine) |
| Quantified Difference | Phase transition from liquid to solid at room temperature |
| Conditions | Standard atmospheric pressure |
Solid-state precursors eliminate the need for specialized liquid-handling infrastructure and reduce volatility risks during bulk procurement and storage.
The position of the hydroxyl group strictly dictates the spatial geometry of the resulting derivative. In structure-activity relationship (SAR) studies for receptor modulators, the 4-substituted piperidine provides a linear extension vector, whereas the 3-substituted isomer creates a bent geometry that can ablate target affinity [1].
| Evidence Dimension | Spatial Geometry (Pharmacophore Vector) |
| Target Compound Data | Linear extension (1,4-substitution pattern) |
| Comparator Or Baseline | Bent extension (1,3-substitution pattern in 3-hydroxypiperidine) |
| Quantified Difference | Distinct spatial orientation of downstream functional groups |
| Conditions | Receptor binding pocket modeling and SAR optimization |
Buyers synthesizing specific linear pharmacophores (e.g., for ALK/c-Met inhibitors) cannot substitute the 3-isomer without destroying the biological activity of the final API.
For synthetic routes requiring immediate N-alkylation or N-arylation, starting with unprotected 4-hydroxypiperidine is significantly more efficient than using N-Boc-4-hydroxypiperidine. The unprotected form allows for direct coupling, whereas the Boc-protected analog requires a dedicated acidic deprotection step, lowering overall yield and increasing process time [1].
| Evidence Dimension | Synthetic Steps to N-Alkylation |
| Target Compound Data | 1 step (Direct reaction) |
| Comparator Or Baseline | 2 steps (Deprotection + Reaction for N-Boc-4-hydroxypiperidine) |
| Quantified Difference | Elimination of one complete synthetic and purification cycle |
| Conditions | Standard N-functionalization workflows |
Selecting the unprotected base reduces raw material costs, eliminates acidic deprotection reagents, and accelerates manufacturing cycle times.
The significant difference in acidity between the secondary amine and the secondary alcohol in 4-hydroxypiperidine allows for highly regioselective reactions. The amine is highly nucleophilic compared to the hydroxyl group, enabling selective N-functionalization without the strict requirement for O-protection under controlled basic conditions.
| Evidence Dimension | pKa (Acidity/Nucleophilicity) |
| Target Compound Data | Amine conjugate acid pKa ~10.5–11.2 |
| Comparator Or Baseline | Alcohol pKa ~14.9 (Internal baseline) |
| Quantified Difference | ~4 log units difference in pKa |
| Conditions | Aqueous/polar solvent environments |
This inherent orthogonal reactivity allows process chemists to bypass costly protection/deprotection steps during the synthesis of complex bifunctional molecules.
4-Hydroxypiperidine is the mandatory precursor for APIs like Crizotinib, where the 1,4-substitution pattern acts as a critical linear linker to orient functional groups within the kinase active site [1].
The compound is utilized to synthesize receptor modulators (e.g., sigma-1 and D4 receptors) where the specific linear vector of the 4-position is required for optimal binding affinity compared to 3-substituted analogs [2].
Ideal for materials science and bioconjugation workflows that require sequential, regioselective functionalization of an amine and an alcohol without relying on pre-protected starting materials .
Corrosive;Irritant